1-(4-Methoxyphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid
Description
The compound 1-(4-Methoxyphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid belongs to the 4-oxo-1,4-dihydropyridine-3-carboxylic acid family, characterized by a pyridine ring substituted with a methoxy group at the 4-position of the aryl moiety, a methyl group at the 6-position, and a carboxylic acid at the 3-position. Its synthesis likely follows methodologies analogous to those reported for related derivatives, such as Mo(CO)6-mediated rearrangements of isoxazole precursors .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-6-methyl-4-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-7-13(16)12(14(17)18)8-15(9)10-3-5-11(19-2)6-4-10/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQFOXVIQWLLSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1C2=CC=C(C=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Another method involves the Friedel-Crafts acylation followed by a series of reduction and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction, due to its efficiency and scalability, is often preferred for industrial synthesis. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
1-(4-Methoxyphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The primary structural differences among analogs lie in the substituents on the aryl or anilino group at the 1-position and modifications to the pyridine core. Below is a comparative analysis based on the evidence:
Table 1: Molecular Properties of Selected 4-Oxo-1,4-dihydropyridine-3-carboxylic Acid Derivatives
*Note: The exact molecular formula and weight for the target compound are inferred from structural analogs.
Pharmacological and Physicochemical Implications
- Steric Considerations : The 3-methylphenyl substituent () introduces steric hindrance, possibly reducing conformational flexibility relative to para-substituted analogs .
- Biological Activity: While and highlight dihydropyridines in pharmacological contexts (e.g., calcium channel modulation), specific activity data for the target compound remain unverified.
Biological Activity
1-(4-Methoxyphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C12H13NO3
- Molecular Weight : 219.24 g/mol
The presence of the methoxy group and the pyridine ring contributes to its biological activity, influencing solubility and interaction with biological targets.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents.
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes involved in metabolic pathways, particularly those linked to inflammation and microbial resistance.
- Receptor Modulation : It interacts with various receptors, potentially modulating signaling pathways associated with inflammation and immune response.
- Antioxidant Activity : The presence of the methoxy group enhances its ability to scavenge free radicals, contributing to its overall biological efficacy.
Case Study 1: Antimicrobial Efficacy
In a controlled study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of the compound against resistant strains of bacteria. The findings revealed that it not only inhibited growth but also exhibited bactericidal activity at higher concentrations.
Case Study 2: Anti-inflammatory Mechanism
A recent publication in Phytochemistry explored the anti-inflammatory effects of this compound in vivo using a murine model of acute inflammation. The results demonstrated a marked decrease in edema and inflammatory cell infiltration, suggesting potential therapeutic applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
